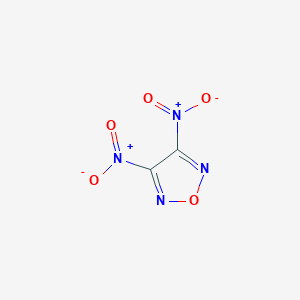

3,4-Dinitro-1,2,5-oxadiazole

説明

Contextualization of 1,2,5-Oxadiazole Heterocycles in Advanced Chemical Research

The 1,2,5-oxadiazole ring, also known by its common name furazan (B8792606), is a five-membered heterocycle containing one oxygen and two nitrogen atoms. ijper.org This structural motif is a cornerstone in various areas of advanced chemical research due to its unique combination of properties. thieme-connect.deresearchgate.net In medicinal chemistry, 1,2,5-oxadiazole derivatives are investigated for a wide spectrum of biological activities, including as anticancer, antibacterial, antimalarial, and vasodilating agents. researchgate.netnih.gov The N-oxide derivatives, known as furoxans, are particularly notable for their ability to release nitric oxide (NO) under physiological conditions, a property exploited in the design of novel therapeutic agents. researchgate.net

Beyond pharmaceuticals, the 1,2,5-oxadiazole framework is of paramount importance in materials science. researchgate.nettandfonline.com The ring system is characterized by a high positive heat of formation, which is a critical attribute for the development of high-energy density materials (HEDMs). frontiersin.orgnih.gov Consequently, these heterocycles serve as foundational building blocks for creating propellants and explosives. thieme-connect.de Their applications also extend to the development of supramolecular liquid crystals, showcasing their versatility in materials design. tandfonline.com The inherent stability of the disubstituted 1,2,5-oxadiazole ring allows for a wide range of chemical modifications, making it a versatile scaffold for synthesizing new functional materials. thieme-connect.de

Significance of Dinitro-Substituted 1,2,5-Oxadiazoles in Material Science

The introduction of dinitro substituents onto the 1,2,5-oxadiazole core dramatically enhances its characteristics for material science, especially in the realm of energetic materials. Dinitro-substituted 1,2,5-oxadiazoles are a significant class of compounds due to their high energy content, favorable oxygen balance, and high density. tandfonline.comnih.gov Among these, 3,4-Dinitro-1,2,5-oxadiazole (also known as 3,4-dinitrofurazan or DNF) is a key compound. rsc.org

DNF is notable for being a liquid at room temperature and possessing a high oxygen content, which is advantageous for energetic formulations like plasticizers. rsc.org The presence of two nitro groups, which are powerful explosophores, combined with the high-enthalpy furazan ring, results in a molecule with substantial energetic potential. researchgate.net The chemistry of related structures, such as 1,2,5-oxadiazole N-oxides (furoxans), which can be considered to have a "hidden nitro group," further underscores the value of these frameworks in creating materials with high density and detonation efficiency. researchgate.net The development of energetic materials often involves incorporating such high-nitrogen, high-oxygen heterocyclic systems to achieve superior performance characteristics compared to traditional explosives. acs.org

Overview of Current Academic Research Trajectories for the Compound

Current academic research on this compound (DNF) is primarily focused on its application as a versatile building block for the synthesis of new, more complex high-energy density materials (HEDMs). researchgate.netrsc.org While the synthesis of DNF itself is acknowledged to be challenging, modern techniques such as flow chemistry have been employed to improve safety. rsc.orgfraunhofer.de

A major research trajectory involves the derivatization of DNF through nucleophilic substitution. rsc.orgfraunhofer.de The two nitro groups on the 1,2,5-oxadiazole ring are effective leaving groups and can be replaced stepwise. thieme-connect.de This allows for the strategic introduction of various functional groups and other heterocyclic rings, leading to the creation of novel energetic compounds with tailored properties. Researchers are exploring reactions of DNF with different nucleophiles to synthesize derivatives with enhanced thermal stability, reduced sensitivity to impact and friction, and optimized detonation performance. rsc.orgcambridge.org For instance, nitrofurazanyl ethers, synthesized by the substitution of a nitro group in DNF with alkoxides, have been investigated as potential energetic plasticizers. rsc.orgfraunhofer.de These studies often involve a combination of synthesis, characterization, and computational modeling to predict and verify the properties of the new materials. frontiersin.orgcambridge.org

The following table presents data on several energetic materials derived from the 1,2,5-oxadiazole backbone, illustrating the performance characteristics that researchers aim to achieve and optimize.

Table 1: Properties of Selected 1,2,5-Oxadiazole-Based Energetic Materials

| Compound Name | Density (g cm⁻³) | Detonation Pressure (GPa) | Detonation Velocity (m s⁻¹) | Impact Sensitivity (J) |

|---|---|---|---|---|

| Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate (B79036) | 1.821 | 35.1 | 8,822 | 40 |

| 3,4-bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)- 1,2,4-oxadiazol-5-yl)- 1,2,5-oxadiazole (LLM-210) | 1.812 | - | - | Insensitive |

| 4-amino-5-nitro- researchgate.netresearchgate.netnih.govoxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP) | - | - | - | - |

Data sourced from multiple research articles for illustrative purposes. frontiersin.orgresearchgate.netacs.orgosti.gov

Scope and Organization of the Research Outline

This article provides a focused overview of the chemical compound this compound. The content is structured to first contextualize the broader family of 1,2,5-oxadiazole heterocycles within advanced chemical research. It then narrows the focus to the specific importance of dinitro-substituted variants in material science. Subsequently, the article details the primary academic research trajectories currently being pursued for this compound, highlighting its role as a synthetic precursor. The information presented is based on published scientific literature.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4-dinitro-1,2,5-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2N4O5/c7-5(8)1-2(6(9)10)4-11-3-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJCKNUNZABDBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570085 | |

| Record name | 3,4-Dinitro-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155438-30-5 | |

| Record name | 3,4-Dinitro-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthetic Approaches to the 3,4-Dinitro-1,2,5-oxadiazole Core

Directly forming the this compound structure relies on several key chemical transformations, including nitration, cyclization, and functional group manipulation on the oxadiazole ring.

Nitration is a fundamental process for introducing nitro groups onto the 1,2,5-oxadiazole (furazan) ring. The stability of the 1,2,5-oxadiazole ring allows for a variety of nitration conditions. thieme-connect.de For instance, the nitration of 3-amino-4-nitrofurazan with dinitrogen pentoxide (N2O5) can yield the corresponding nitramine. researchgate.net Similarly, amino groups on furazan (B8792606) and furoxan (1,2,5-oxadiazole N-oxide) rings can be nitrated using various nitrating mixtures, such as 100% nitric acid.

The conditions for nitration can be influenced by the other substituents present on the ring. For example, the presence of an exocyclic oxygen atom on the 1,2,5-oxadiazole ring in researchgate.netgoogle.comchemrxiv.orgoxadiazolo[3,4-c]cinnoline oxides affects the nitration of the attached benzene (B151609) ring. rsc.org Its absence necessitates harsher nitration conditions but allows for the formation of a dinitro derivative. rsc.org

An improved nitration method using a mixture of fuming nitric acid, concentrated sulfuric acid, and a small amount of trifluoroacetic anhydride (B1165640) has been successfully used to nitrate (B79036) a dinitromethyl precursor to a trinitromethyl product. nih.gov This highlights the ongoing development of more effective nitration techniques for these energetic compounds.

The construction of the 1,2,5-oxadiazole ring itself is a critical step. A common method involves the dehydration of glyoximes. While this method is compatible with a wide range of substituents, disubstituted 1,2,5-oxadiazoles are generally more robust, allowing for a broader array of dehydrating conditions. thieme-connect.de

Cyclization can also be achieved through other routes. For example, 1,1′-carbonyldiimidazole can induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes at room temperature. researchgate.net Another approach involves the [3+2]-cycloaddition reaction of disubstituted-2H-azirines with nitrosoarenes, which forms 2,3,5-trisubstituted-1,2,4-oxadiazoles, a related but different isomer. nih.gov

The synthesis of 3,4-bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxide demonstrates a strategy of linking pre-formed oxadiazole rings to create more complex energetic materials. chemrxiv.org

Ring-Forming Strategies for Oxadiazole Construction

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Glyoximes | Dehydrating agents | 1,2,5-Oxadiazoles | thieme-connect.de |

| Bisoximes | 1,1′-Carbonyldiimidazole | 3,4-Disubstituted 1,2,5-oxadiazoles | researchgate.net |

| Disubstituted-2H-azirines and nitrosoarenes | Visible light, photoredox catalyst | 2,3,5-Trisubstituted-1,2,4-oxadiazoles | nih.gov |

The inherent stability of the 1,2,5-oxadiazole ring allows for a wide range of modifications to its substituents. thieme-connect.de These transformations are crucial for synthesizing complex derivatives.

One key transformation is the oxidation of amino groups. For instance, the oxidation of 4-amino-3-chlorocarbohydroxymoyl-1,2,5-oxadiazole using aqueous hydrogen peroxide in the presence of a tungsten-based catalyst yields the corresponding nitro compound, 3-chlorocarbohydroxymoyl-4-nitro-1,2,5-oxadiazole. google.com Similarly, the amino groups of p-methoxyphenyl-substituted amino-1,2,5-oxadiazoles can be oxidized using sodium dichloroisocyanurate to form azo compounds. acs.org

Another important functional group transformation is the deoxygenation of 1,2,5-oxadiazole 2-oxides (furoxans) to their corresponding 1,2,5-oxadiazoles (furazans). thieme-connect.de This allows for the synthesis of furazan derivatives from readily available furoxan precursors.

Furthermore, nucleophilic substitution reactions can be employed to replace existing substituents on the ring. For example, the methoxy (B1213986) group in certain nitrated phenyl-1,2,5-oxadiazole derivatives is susceptible to nucleophilic displacement under mild conditions. acs.org

Synthesis of Key Precursors and Intermediates to this compound

The synthesis of this compound often proceeds through the preparation of key precursors, which are then converted to the final product.

A novel method for the synthesis of 3-chlorocarbohydroxymoyl-4-nitro-1,2,5-oxadiazole has been developed. google.com This process involves the oxidation of the amino group of 4-amino-3-chlorocarbohydroxymoyl-1,2,5-oxadiazole. The reaction utilizes aqueous 70% hydrogen peroxide and a tungsten-based catalyst, such as (Bmim)4W10O23. google.com The reaction is initially conducted at room temperature and then heated to 52°C for 4 hours. google.com This precursor is an important intermediate for synthesizing other energetic materials. google.com

Synthesis of 3-Chlorocarbohydroxymoyl-4-nitro-1,2,5-oxadiazole

| Precursor | Reagents | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Amino-3-chlorocarbohydroxymoyl-1,2,5-oxadiazole | Aqueous 70% H2O2 | Tungsten-based catalyst (e.g., (Bmim)4W10O23) | Initial room temperature, then 52°C for 4 hours | 3-Chlorocarbohydroxymoyl-4-nitro-1,2,5-oxadiazole | google.com |

Aminated oxadiazole structures are versatile precursors in the synthesis of more complex energetic materials. acs.org The amino group can undergo various transformations to introduce different functionalities.

For example, the amino group in p-methoxyphenyl-substituted amino-1,2,5-oxadiazoles can be oxidized with sodium dichloroisocyanurate to form azo compounds. acs.org These azo compounds can then be exhaustively nitrated. acs.org

Furthermore, the amino group can be converted to a nitramino group. The nitration of 3-amino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan can produce the corresponding nitramino derivative. frontiersin.org Additionally, aminated oxadiazole compounds can react with sodium azide (B81097) to generate other energetic fused-ring systems. acs.org

The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole can be achieved through the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with 35% hydrogen peroxide in concentrated sulfuric acid. mdpi.com This demonstrates how the careful derivatization of aminated precursors can lead to the formation of asymmetrically substituted energetic compounds.

Complex Synthetic Pathways for Related Dinitro-Oxadiazole Systems

Synthesis of Bis(nitro-1,2,5-oxadiazole) and Furoxan Analogs

A significant area of research is the synthesis of molecules containing multiple nitro-substituted 1,2,5-oxadiazole (furazan) rings, often linked by a furoxan (1,2,5-oxadiazole N-oxide) core. The furoxan moiety is a highly energetic heterocycle that can increase crystal density and improve explosive performance. scispace.com A prominent example is 3,4-bis(4-nitrofurazan-4-yl)furoxan (BNFF), also known as 4,4″-Dinitro[3,3′:4′,3′′]tris[ Current time information in Bangalore, IN.nih.govaip.orgoxadiazole]-2′-oxide (DNTF). scispace.combibliotekanauki.pl

The synthesis of BNFF can be achieved through various routes, often starting from simple precursors. One practical method begins with malononitrile, which is converted to 3-amino-4-aminoximidofurazan. scispace.com This intermediate undergoes deamino-chlorination to yield 3-amino-4-chloroximidofurazan. Treatment of this chloroxime with a base generates a nitrile oxide intermediate, which then dimerizes upon heating to form 3,4-bis(aminofurazano)furoxan (BAFF). The final step is the oxidation of the amino groups on BAFF to nitro groups, yielding BNFF. scispace.com This oxidation is typically accomplished using strong oxidizing agents, such as a mixture of 70% hydrogen peroxide and trifluoroacetic acid. scispace.comosti.gov

Alternative synthetic strategies for DNTF precursors have also been explored. One novel method involves the oxidation of the amino group of 4-amino-3-chlorocarbohydroxymoyl-1,2,5-oxadiazole using aqueous hydrogen peroxide in the presence of a tungsten-based catalyst to produce 3-chlorocarbohydroxymoyl-4-nitro-1,2,5-oxadiazole, a key intermediate for DNTF synthesis. google.com

The strategic combination of furazan and furoxan rings is a recurring theme, as it aims to create compounds with high density, favorable oxygen balance, and potent energetic performance while attempting to mitigate the inherent instability of simple nitrofuroxans. scispace.comresearchgate.net

| Compound Name | Precursor(s) | Key Synthetic Step(s) | Reference |

| 3,4-Bis(4-nitrofurazan-4-yl)furoxan (BNFF/DNTF) | 3,4-Bis(aminofurazano)furoxan (BAFF) | Oxidation of amino groups | scispace.com |

| 3,4-Bis(aminofurazano)furoxan (BAFF) | 3-Amino-4-chloroximidofurazan | Base-induced dimerization of nitrile oxide | scispace.com |

| 3-Chlorocarbohydroxymoyl-4-nitro-1,2,5-oxadiazole | 4-Amino-3-chlorocarbohydroxymoyl-1,2,5-oxadiazole | Oxidation with H₂O₂ and tungsten catalyst | google.com |

| 3,4-Bis(4'-azidofurazano-3'-yl) furoxan (DAZTF) | 3,4-Bis(4′-nitrofurazan-3′-yl)furoxan (BNFF) | Nucleophilic substitution of nitro groups with azide | bibliotekanauki.pl |

Integration of Multiple Oxadiazole Rings and Energetic Moieties

A key strategy in designing advanced energetic materials is the integration of multiple oxadiazole rings, including both 1,2,5-oxadiazole and 1,2,4-oxadiazole (B8745197) isomers, into a single molecular structure. osti.govosti.gov This approach aims to enhance thermal stability, density, and detonation performance by creating large, planar, and nitrogen-rich molecules. osti.gov The combination of different oxadiazole backbones allows for the fine-tuning of the material's properties. frontiersin.orgfrontiersin.org

For instance, researchers have synthesized 3,4-bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxide, a compound that incorporates three oxadiazole rings (two 1,2,4- and one 1,2,5-isomer) and two powerful trinitromethyl energetic groups. chemrxiv.org The synthesis of such complex molecules demonstrates the goal of achieving zero oxygen balance and incorporating backbones with a high enthalpy of formation to boost explosive power. chemrxiv.org

Another family of energetic materials has been developed by linking 1,2,4-oxadiazole and 1,2,5-oxadiazole (furazan) rings and introducing energetic moieties like nitramino (-NHNO₂) and nitrate ester (-ONO₂). frontiersin.org Compounds such as [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate and its salts were synthesized through multi-step procedures involving cyclization, oxidation, hydrolysis, and nitration. frontiersin.orgfrontiersin.org The resulting materials often exhibit high densities, excellent detonation performance, and surprisingly low sensitivities, which is attributed to extensive hydrogen bonding and π-π stacking interactions within the crystal structure. frontiersin.orgfrontiersin.org

The synthesis of these multi-ring systems often relies on the coupling of pre-functionalized heterocyclic precursors. For example, 3,5-bis(4-nitro-furazan-3-yl)-1,2,4-oxadiazole (LLM-191) is prepared by the oxidation of its diamino precursor, 4,4'-(1,2,4-oxadiazole-3,5-diyl)bis(furazan-3-amine). osti.gov

| Compound Name | Heterocyclic Core | Energetic Moieties | Key Synthetic Feature | Reference |

| 3,4-Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxide | Two 1,2,4-oxadiazole, one 1,2,5-oxadiazole N-oxide | Trinitromethyl (-C(NO₂)₃) | Combination of three oxadiazole rings | chemrxiv.org |

| [3-(4-Nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | One 1,2,4-oxadiazole, one 1,2,5-oxadiazole | Nitramino (-NHNO₂), Nitrate Ester (-ONO₂) | Linking of different oxadiazole backbones | frontiersin.orgfrontiersin.org |

| 3,5-Bis(4-nitro-furazan-3-yl)-1,2,4-oxadiazole (LLM-191) | One 1,2,4-oxadiazole, two 1,2,5-oxadiazole | Nitro (-NO₂) | Oxidation of a diamino precursor | osti.gov |

| 3,3'-Bis[5-nitroxymethyl-1,2,4-oxadiazol-3-yl]-4,4'-azofuroxan | Two 1,2,4-oxadiazole, one azofuroxan | Nitrate Ester (-ONO₂), Azo (-N=N-) | Integration of an azo-linked furoxan | frontiersin.orgfrontiersin.org |

Re-examination of Classical Reactions Involving 1,2,5-Oxadiazoles

The synthesis of complex energetic materials often requires the adaptation and re-examination of classical organic reactions for use on highly functionalized and sensitive heterocyclic substrates. The formation of the 1,2,5-oxadiazole ring itself is a subject of continuous methods development. A notable method involves the use of 1,1'-carbonyldiimidazole (B1668759) to induce the cyclization of bisoximes into 3,4-disubstituted 1,2,5-oxadiazoles (furazans) at ambient temperatures, which is advantageous for preparing thermally sensitive energetic compounds. organic-chemistry.org

Nucleophilic aromatic substitution is a classical reaction that has been effectively applied to dinitro-oxadiazole systems. The nitro groups in 3,4-bis(4′-nitrofurazan-3′-yl)furoxan (BNFF) are susceptible to displacement by various nucleophiles. bibliotekanauki.pl Depending on the nucleophile and reaction conditions, this can lead to either simple substitution products or complex rearrangements. For example, reaction with bifunctional nucleophiles like ethylenediamine (B42938) can lead to the formation of novel, tetracyclic systems where three 1,2,5-oxadiazole rings are fused to a central 7-membered azepine ring. bibliotekanauki.pl

Oxidation is another fundamental reaction that is critical in this field. The conversion of amino groups to nitro groups is a key step in energizing these molecules. The oxidation of amino-1,2,5-oxadiazoles to their nitro counterparts is frequently accomplished with powerful oxidizing systems like hydrogen peroxide in strong acids or Caro's acid. scispace.comresearchgate.net Similarly, the oxidation of an amino group on a polynitrophenyl-1,2,5-oxadiazole precursor using sodium dichloroisocyanurate can be used to form an azo linkage, creating even larger energetic assemblies. acs.org

Furthermore, the classical construction of 1,2,4-oxadiazole rings from amidoximes is routinely employed. The reaction of an amidoxime (B1450833) with cyanogen (B1215507) bromide (BrCN) under alkaline conditions proceeds through O-acylation followed by dehydration and cyclization to form a 1,2,4-oxadiazole ring, a method used to link different heterocyclic systems together. frontiersin.org

Development of Novel Heterocyclic Linkages in Oxadiazole Chemistry

To move beyond simple C-C bond linkages between heterocyclic rings, researchers are actively developing novel bridging units to construct advanced energetic materials with tailored properties. These linkages can influence the molecule's conformation, stability, and energetic output.

One strategy involves the use of short alkyl chains as bridges. A methylene (B1212753) bridge (-CH₂-) has been used to link a nitrotetrazole ring with a 1,2,4-oxadiazole ring. mdpi.com This N-CH₂-C linkage creates a new structural motif for melt-castable materials, aiming for a combination of good detonation parameters, thermal stability, and low sensitivity. mdpi.com

Azo (-N=N-) and azoxy (-N=N(O)-) linkages are also highly effective for connecting energetic heterocyclic rings. These groups are nitrogen-rich and contribute positively to the heat of formation of the resulting compound. A family of energetic materials was synthesized based on an azofuroxan core, with compounds like 3,3′-bis[5-nitroxymethyl-1,2,4-oxadiazol-3-yl]-4,4′-azofuroxan demonstrating the utility of this approach. frontiersin.orgfrontiersin.org The azo group can significantly increase the heat of formation compared to analogous singly-bonded systems. frontiersin.org In a different example, a novel high-energy material, 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole, was synthesized, featuring an azoxy group linking two different nitrogen-rich heterocycles. bohrium.com

The creation of fused-ring systems represents another frontier. By utilizing triazole, furazan, and piperazine (B1678402) as basic units, a series of aip.orgaip.orgmdpi.com-tricyclic fused ring energetic compounds have been synthesized. bohrium.com These complex frameworks aim to achieve a superior balance of detonation performance and stability compared to simpler structures. For instance, Current time information in Bangalore, IN.nih.govaip.orgoxadiazolo[3,4-e] Current time information in Bangalore, IN.nih.govfrontiersin.orgtriazolo[4,3-a]pyrazine-5,8(4H,7H)-dione, a carbonyl-containing fused compound, exhibits high thermal stability, making it a potential candidate for a heat-resistant explosive. bohrium.com

Molecular and Supramolecular Structural Elucidation

Advanced Crystallographic Investigations

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise molecular structure of crystalline compounds. For derivatives of 3,4-Dinitro-1,2,5-oxadiazole, SC-XRD analysis has been instrumental in confirming their molecular connectivity and stereochemistry. rsc.org For instance, the structures of several energetic compounds incorporating the 3,4-dinitro-1H-pyrazole moiety linked to other heterocycles have been unambiguously confirmed using this technique. rsc.org

In a study of energetic materials based on 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole backbones, SC-XRD was used to confirm the structures of ammonium (B1175870) 3-nitramino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan and 3,3′-bis[5-nitroxymethyl-1,2,4-oxadiazol-3-yl]-4,4′-azofuroxan. frontiersin.org The analysis of a derivative, 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole, revealed its crystallization in the orthorhombic space group Pbca. cambridge.orgresearchgate.net Similarly, another complex derivative, 3,3′-(E)-diazene-1,2-diylbis{4-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-1,2,5-oxadiazole}, was found to crystallize in the monoclinic space group P2₁/c. cambridge.orgresearchgate.net

The planarity of molecular frameworks is a key feature often revealed by SC-XRD. For example, in a series of compounds linking 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings, the dihedral angles between the rings were found to be small, indicating a high degree of planarity which can contribute to higher crystal densities. acs.org This planarity, along with extensive intramolecular hydrogen bonding, was also observed in the fused-ring system of cambridge.orgbohrium.comfrontiersin.orgoxadiazolo[3,4-b]pyridine 1-oxide derivatives, leading to high crystal densities. acs.org

Furthermore, SC-XRD studies on cambridge.orgbohrium.comfrontiersin.orgoxadiazolo[3,4-d]pyridazine 1,5,6-trioxide highlighted unusual bonding characteristics, such as an exceptionally long intracyclic N–N bond. researchgate.net Such detailed structural information is crucial for understanding the reactivity and stability of these energetic compounds.

Table 1: Selected Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole cambridge.orgresearchgate.net | Orthorhombic | Pbca | 8.3104(2) | 14.2198(5) | 19.4264(7) | 90 | 2295.66(14) |

| 3,3′-(E)-diazene-1,2-diylbis{4-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-1,2,5-oxadiazole} cambridge.orgresearchgate.net | Monoclinic | P2₁/c | 9.5089(3) | 11.6331(4) | 10.6270(3) | 116.2370(12) | 1054.43(6) |

| Ammonium 3-nitramino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan monohydrate frontiersin.org | Triclinic | P-1 | - | - | - | - | - |

| cambridge.orgbohrium.comfrontiersin.orgOxadiazolo[3,4-b]pyridine 1-oxide derivative 3 acs.org | Tetragonal | P4₃ | - | - | - | - | - |

| cambridge.orgbohrium.comfrontiersin.orgOxadiazolo[3,4-b]pyridine 1-oxide derivative 5 acs.org | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - |

| cambridge.orgbohrium.comfrontiersin.orgOxadiazolo[3,4-b]pyridine 1-oxide derivative 6 acs.org | Monoclinic | P2₁/n | - | - | - | - | - |

Note: Dashes indicate that specific cell parameters were not provided in the abstract.

While single crystal X-ray diffraction provides the most precise structural data, obtaining suitable single crystals of energetic materials can be challenging. In such cases, powder X-ray diffraction (PXRD) emerges as a powerful alternative for structural analysis. cambridge.orgbohrium.com PXRD is routinely employed for phase identification and the calculation of crystal density at ambient temperature. cambridge.orgcambridge.org

For complex structures where single crystals are not available, PXRD data can be used for ab initio crystal structure determination. researchgate.netbohrium.com The Rietveld refinement method is a crucial tool in this process, allowing for the refinement of a structural model against the experimental powder diffraction pattern. cambridge.org This method involves minimizing the difference between the observed and calculated powder diffraction profiles. cambridge.org

In the structural determination of 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole, laboratory powder diffraction data was utilized. researchgate.netbohrium.com The structure was solved using parallel tempering and subsequently refined using the Rietveld method. cambridge.orgbohrium.com To improve the reliability of the refinement, bond and angle restraints derived from quantum chemical calculations (PW-DFT-D) were incorporated. cambridge.orgbohrium.com A "riding" model is often used for hydrogen atoms during the refinement process. cambridge.orgcambridge.org

A notable challenge in the structural analysis of some derivatives from powder data is the difficulty in distinguishing between atoms or fragments with similar scattering powers, such as a C-H group and a nitrogen lone pair. cambridge.orgcambridge.org In these instances, a combination of diffraction data analysis and theoretical energy calculations (e.g., density functional theory with periodic boundary conditions) is employed to identify the most energetically favorable and, therefore, correct structure. researchgate.netcambridge.orgbohrium.com The consistency between the refined structure and the theoretical calculations provides confidence in the final structural model. cambridge.org

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the density, stability, and sensitivity of energetic materials.

Hydrogen bonds are among the most significant intermolecular interactions influencing the crystal structures of this compound derivatives. These can be either intramolecular (within the same molecule) or intermolecular (between different molecules).

In the crystal structure of 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole, a weak intramolecular C–H⋯O–N hydrogen bond is present. researchgate.netbohrium.com Similarly, its diazene-diylbis derivative also exhibits a weak intramolecular C–H⋯O–N hydrogen bond. cambridge.org The formation of extensive intramolecular hydrogen bonds in fused-ring systems, such as those derived from cambridge.orgbohrium.comfrontiersin.orgoxadiazolo[3,4-b]pyridine 1-oxide, contributes to molecular planarity and high crystal density. acs.org

Intermolecular hydrogen bonds play a crucial role in building robust three-dimensional networks. In the crystal structure of an ammonium salt of a 1,2,5-oxadiazole derivative, extensive intra- and intermolecular hydrogen bonding interactions involving water molecules, ammonium ions, and the anions (with N-H···O, N-H···N, O-H···O, O-H···N, and C-H···O contacts) create a stable supramolecular structure. frontiersin.orgfrontiersin.org The analysis of non-covalent interactions in various energetic materials based on oxadiazole and triazole backbones confirms that hydrogen bonds are a dominant stabilizing force. researchgate.net The presence of a large number of hydrogen bonds is often correlated with lower sensitivity and higher energy density in energetic materials. frontiersin.orgnih.govfrontiersin.org

π-stacking interactions, which occur between aromatic or heteroaromatic rings, are another important factor in the crystal packing of these compounds. These interactions contribute to the formation of layered or stacked structures. For instance, in a family of energetic materials based on 1,2,4-oxadiazole and 1,2,5-oxadiazole, π-π stacking interactions between the N-heterocyclic rings with a separation of approximately 3.23 to 3.53 Å were observed. frontiersin.orgfrontiersin.org The parent cambridge.orgbohrium.comfrontiersin.orgoxadiazolo[3,4-d]pyridazine 1,5,6-trioxide exhibits strong π-π stacking, which contributes to its high crystal density. researchgate.net

In addition to π-π stacking, interactions between an oxygen atom and a π-system (O…π interactions) are also prevalent. In the crystal structure of 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole, the shortest intermolecular contact is an O…π interaction between a nitro group and the furoxan ring. cambridge.orgbohrium.com This type of interaction, along with other weak contacts, dominates the crystal structure. researchgate.net Similarly, in the diazene-diylbis derivative, the structure is dominated by weak O⋯π and O⋯O contacts. cambridge.org Energetic cambridge.orgbohrium.comfrontiersin.orgoxadiazolo [2,3-a]pyrimidin-8-ium perchlorates also feature O…π interactions between the anions and cations in their crystal packing. mdpi.com

The analysis of non-covalent interactions (NCI) through computational methods provides a visual representation of these weak interactions, distinguishing between strong attractive forces (like hydrogen bonds), weak van der Waals interactions, and repulsive forces. researchgate.net This analysis has been applied to various oxadiazole-containing systems to better understand the nature and contribution of these subtle forces to the crystal stability. frontiersin.orgmdpi.comspbu.ru

Characterization of Hydrogen-Bonding Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are a class of porous materials formed through the self-assembly of organic building blocks via hydrogen bonding. mdpi.com These frameworks are of interest due to their ordered structures and potential applications. In the context of energetic materials, the formation of HOFs can significantly influence properties such as sensitivity and density.

While direct studies characterizing this compound as a HOF were not prominent, research on closely related compounds highlights the importance of hydrogen bonding in the crystal engineering of oxadiazole-based materials. For instance, the ammonium salt of a dinitromethyl derivative of 3,4-bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxide is noted for forming a structure with pores between its molecules, categorizing it as a hydrogen-bonding organic framework. chemrxiv.org This particular HOF structure was associated with a lower mechanical sensitivity. chemrxiv.org The study of such frameworks, often involving weak C–H⋯O or N–H⋯O interactions, is crucial for developing new materials with tailored safety and performance characteristics. cambridge.orgacs.org The ability of the oxygen and nitrogen atoms within the oxadiazole and nitro group moieties to act as hydrogen bond acceptors is key to the formation of these supramolecular architectures. mdpi.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of this compound. Each technique provides a unique piece of the structural puzzle, from vibrational modes of chemical bonds to the electronic environment of individual nuclei.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Structural Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a "fingerprint" of a molecule by probing its vibrational modes. mt.com These techniques are routinely used in the characterization of oxadiazole-based compounds to confirm the presence of key functional groups. rsc.orgresearchgate.net

For this compound (DNF), FT-IR spectroscopy reveals characteristic absorption bands corresponding to the vibrations of its constituent groups. The spectrum is marked by strong absorptions for the nitro groups (asymmetric and symmetric stretching) and vibrations associated with the 1,2,5-oxadiazole ring. A published study reports the following significant FT-IR peaks for DNF, obtained via Attenuated Total Reflectance (ATR). rsc.org

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| NO₂ Asymmetric Stretch | 1570 | rsc.org |

| NO₂ Asymmetric Stretch | 1538 | rsc.org |

| Ring C=N Stretch | 1451 | rsc.org |

| NO₂ Symmetric Stretch | 1351 | rsc.org |

| NO₂ Symmetric Stretch | 1325 | rsc.org |

| Ring C-N Stretch | 1137 | rsc.org |

| Ring N-O Stretch | 1031 | rsc.org |

| Ring Vibration | 902 | rsc.org |

| C-N Stretch | 839 | rsc.org |

| NO₂ Rocking/Wagging | 803 | rsc.org |

| NO₂ Scissoring | 769 | rsc.org |

| Ring Deformation | 734 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation (¹H, ¹³C, ¹⁴N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For derivatives of 1,2,5-oxadiazole, multinuclear NMR studies involving ¹H, ¹³C, and ¹⁴N are critical for confirming the synthesized structures. researchgate.netacs.orgresearchgate.netsemanticscholar.orgmdpi.com

Given that this compound lacks hydrogen atoms, its ¹H NMR spectrum is silent. However, ¹³C and ¹⁴N NMR provide direct insight into the carbon and nitrogen framework.

The ¹³C NMR spectrum of DNF shows a single resonance, consistent with the two equivalent carbon atoms in the symmetric oxadiazole ring. rsc.org The chemical shift is influenced by the strong electron-withdrawing effects of the attached nitro groups and the ring nitrogen and oxygen atoms. Studies on other 3-nitrofurazans have established correlations between substituent effects and ¹³C chemical shifts. researchgate.net

The ¹⁴N NMR spectrum is particularly informative for nitrogen-rich compounds, providing data on the distinct nitrogen environments within the oxadiazole ring and the nitro groups. researchgate.netmdpi.com

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity & Coupling Constant (J) | Reference |

|---|---|---|---|---|

| ¹³C | CDCl₃ | 152.72 | t, J = 20.2 Hz | rsc.org |

Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable for the characterization of oxadiazole derivatives. rsc.orgacs.org

These "soft" ionization techniques are well-suited for analyzing thermally sensitive energetic materials, as they can generate molecular ions with minimal fragmentation. ESI-MS has been successfully applied to the analysis of various nitrofurazanyl ethers derived from DNF, confirming their molecular weights. rsc.org For example, the molecular ion peak [M]⁻ for 3-ethoxy-4-nitro-1,2,5-oxadiazole was observed at m/z 159.0275, and for 3-butoxy-4-nitro-1,2,5-oxadiazole at m/z 187.0591. rsc.org HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent compound and its fragments, which is crucial for unambiguous structure confirmation. acs.orgacs.org

Molecular Geometry and Conformation Studies

The three-dimensional arrangement of atoms and functional groups in a molecule dictates many of its physical and chemical properties. For substituted heterocyclic compounds like derivatives of DNF, understanding the molecular geometry, particularly the orientation of substituents relative to the ring, is of paramount importance.

Dihedral Angle Analysis of Substituted Rings

Dihedral angle analysis, typically performed using data from single-crystal X-ray diffraction, provides critical information about the planarity and conformation of molecules. In substituted oxadiazoles (B1248032), the dihedral angles between the plane of the heterocyclic ring and its substituents (such as nitro groups or other rings) are key parameters.

These angles reveal the extent of steric hindrance and electronic interactions between the substituent and the ring. For instance, in complex structures containing both a furazan (B8792606) (1,2,5-oxadiazole) ring and other heterocycles like pyrazole, the dihedral angle between the planes of the two rings is a significant geometric feature. cambridge.org In one such molecule, this angle was found to be 68.7°. cambridge.org In other systems combining 1,3,4-oxadiazole and 1,2,4-triazole rings, dihedral angles as small as 3.76° and 4.74° have been observed, indicating a high degree of planarity in the molecular backbone. acs.org The planarity or twisting of nitro groups relative to the oxadiazole ring can impact the molecule's density, stability, and energetic performance. Torsion angles approaching 0° or 180° suggest a more planar conformation, which can enhance packing efficiency and intermolecular interactions within the crystal lattice. acs.orgfrontiersin.org

Conformational Analysis in Solid and Solution States

The conformational analysis of this compound, also known as 3,4-dinitrofuroxan (DNF), reveals significant differences in its molecular arrangement and behavior in the solid versus the solution phase. These differences are primarily dictated by the compound's physical properties and the intermolecular forces at play.

Solid State Analysis

A notable characteristic of this compound is its low melting point of -15 °C, which classifies it as a liquid at room temperature. This physical property inherently complicates experimental solid-state structural elucidation, as techniques like single-crystal X-ray diffraction, which provide precise atomic coordinates and conformational data, are not readily applicable under standard conditions. Consequently, detailed experimental data on the crystal packing and supramolecular architecture of solid DNF is scarce in the literature.

The low melting point suggests that the intermolecular forces in the solid state are relatively weak. The crystal lattice is likely not stabilized by strong interactions such as robust hydrogen bonds, which is a common feature for many high-energy density materials. bohrium.com The absence of strong, directional intermolecular interactions contributes to a lower energy barrier for the transition from a solid to a liquid state. bohrium.com

Solution State Analysis

In solution, the conformation and electronic distribution of this compound have been investigated using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and supported by computational studies.

NMR Spectroscopy:

¹³C and ¹⁴N NMR spectroscopy have been instrumental in characterizing the solution-state structure of DNF.

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹³C | CDCl₃ | 119.54, 150.65 |

| ¹⁴N | CDCl₃ | -40.54 (4-NO₂), -45.63 (3-NO₂) |

| Table 1: NMR Spectroscopic Data for this compound. energetic-materials.org.cn |

The ¹³C NMR spectrum shows two distinct signals at 119.54 and 150.65 ppm, corresponding to the two carbon atoms of the oxadiazole ring. energetic-materials.org.cn This differentiation arises from the asymmetric nature of the furoxan ring system. Similarly, the ¹⁴N NMR spectrum displays two signals for the nitrogen atoms of the nitro groups at positions 3 and 4, further confirming the distinct electronic environments of the two nitro substituents. energetic-materials.org.cn

Computational Analysis:

Quantum chemical calculations have provided deeper insights into the electronic structure and conformation of the DNF molecule. Computational studies using the CNDO/2 method have revealed a significant difference in the full charges on the carbon atoms of the furoxan ring. The charge on the C(3) atom is calculated to be negative (-0.069), while the charge on the C(4) atom is positive (0.170). researchgate.net This calculated charge distribution indicates that the nitro group at position 3 is less active towards nucleophilic attack than the one at position 4, a finding that is consistent with experimental reactivity studies. researchgate.net

The planarity and symmetry of the 1,2,5-oxadiazole ring system, along with the rotational freedom of the nitro groups, are key aspects of its conformational flexibility in solution. While the oxadiazole ring itself is largely planar, the nitro groups can rotate around the C-N bonds. The preferred orientation of these groups is influenced by a balance of steric hindrance and electronic interactions with the heterocyclic ring and with each other. In the absence of the constraints of a crystal lattice, the molecule in solution can explore a wider range of conformations.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. For energetic materials, DFT is instrumental in predicting molecular geometry, stability, and reactivity.

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. These calculations also provide a wealth of information about the molecule's electronic properties.

Table 1: Calculated Stabilities of Amino-Nitro-1,2,5-Oxadiazole-2-Oxide Isomers

| Compound | Relative Stability (kJ/mol) |

|---|---|

| 3-amino-4-nitro-1,2,5-oxadiazole-2-oxide | 0 (Reference) |

| 4-amino-3-nitro-1,2,5-oxadiazole-2-oxide | +25 |

Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level. earthlinepublishers.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. malayajournal.orgmdpi.com

For the amino-nitro substituted 1,2,5-oxadiazole-2-oxide isomers, DFT calculations revealed their HOMO and LUMO energies. earthlinepublishers.comresearchgate.net The HOMO-LUMO gap is an important parameter for energetic materials, as a smaller gap can indicate a greater ease of decomposition. nih.gov In these related compounds, the distribution and energy of the frontier orbitals are heavily influenced by the positions of the amino and nitro substituent groups. earthlinepublishers.comresearchgate.net For 3,4-Dinitro-1,2,5-oxadiazole, it is expected that the two strongly electron-withdrawing nitro groups would significantly lower the energy of the LUMO, affecting its reactivity and sensitivity.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 3-amino-4-nitro-1,2,5-oxadiazole-2-oxide | -7.94 | -4.01 | 3.93 |

| 4-amino-3-nitro-1,2,5-oxadiazole-2-oxide | -8.03 | -4.37 | 3.66 |

Theoretical data for related amino-nitro isomers. earthlinepublishers.comresearchgate.net

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions), often associated with lone pairs on electronegative atoms like oxygen, while blue areas denote positive potential (electron-poor regions). nih.gov

In energetic molecules, the ESP surface helps to identify sites susceptible to nucleophilic or electrophilic attack and can provide insights into intermolecular interactions. nih.gov For nitroaromatic compounds, strongly positive potential regions are often located above the nitro groups, while negative potentials are concentrated on the oxygen atoms of these groups. This charge separation is a key factor in the sensitivity and performance of energetic materials. Studies on various oxadiazole derivatives show that the distribution of positive and negative potentials is critical for understanding molecular reactivity.

While the calculations mentioned above describe isolated gas-phase molecules, the properties of energetic materials in the solid state are governed by their crystal packing and intermolecular interactions. To model this, DFT calculations can be combined with Periodic Boundary Conditions (PBC), which simulate an infinite crystal lattice.

This approach is essential for accurately predicting solid-state properties like crystal density, lattice energy, and intermolecular interactions. For example, in the structural determination of a complex energetic material containing a 4-nitro-1,2,5-oxadiazole moiety, DFT-PBC optimizations were crucial for distinguishing between two possible crystal structures that could not be resolved by experimental powder diffraction data alone. cambridge.orgbohrium.comcambridge.org The calculations determined the most energetically favorable packing arrangement and provided details on weak intermolecular contacts, such as O···π and O···O interactions, which dominate the crystal structure of many HEDMs. cambridge.orgcambridge.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of systems, providing insights that are complementary to the static picture from DFT.

Analysis of Conformational Dynamics in Condensed Phases

The behavior of this compound in a condensed phase (solid or liquid) is crucial for understanding its performance and stability under realistic conditions. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing a detailed picture of conformational dynamics.

MD simulations model the interactions between molecules over time, allowing researchers to observe how the molecule moves, rotates, and changes shape in response to its environment. figshare.comrsc.org For an energetic material, this includes analyzing its conformational stability in the crystal lattice or its dynamics in a molten state. Key parameters derived from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of a molecule's atoms over time from a reference structure. A low RMSD value indicates a stable conformation, while high fluctuations can suggest conformational changes or instability.

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or groups of atoms. This helps identify which parts of the this compound molecule are more rigid and which are more flexible. For instance, the nitro groups might exhibit greater fluctuations compared to the atoms within the oxadiazole ring.

Radius of Gyration (Rg): This value describes the compactness of the molecule's structure over time. Significant changes in Rg can indicate unfolding or major conformational shifts.

By simulating the molecule in a periodic box that mimics the condensed phase, these analyses can reveal potential phase transitions, the influence of intermolecular interactions on molecular geometry, and the initial motions that might precede thermal decomposition. While specific MD studies on this compound are not widely available, the methodology is standard for assessing the stability of energetic materials in condensed phases. rsc.org

Quantum-Chemical Investigations of Reactivity and Stability

Quantum-chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic reactivity and stability of energetic molecules. These calculations provide detailed electronic structure information, which is used to predict bond strengths, reaction mechanisms, and kinetic parameters for decomposition.

The Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, and it is a primary indicator of the thermal stability of an energetic material. wikipedia.org For this compound, two types of bonds are of critical interest: the C-NO₂ bonds and the bonds within the 1,2,5-oxadiazole (furoxan) ring. The weakest bond in the molecule is often referred to as the "trigger linkage," as its cleavage is typically the first step in the decomposition cascade. researchgate.net

DFT calculations are commonly employed to compute BDEs. researchgate.netresearchgate.net The homolytic dissociation of the C-NO₂ bond is a well-known initial step in the decomposition of many nitroaromatic explosives. researchgate.net However, for furoxan-based compounds, the N-O bond within the ring is also relatively weak and its cleavage can be a competing initial decomposition pathway. researchgate.net Quantum mechanics calculations on related furoxan derivatives have shown that both the nitro groups and the furoxan ring can be involved in the initial bond-breaking process. researchgate.net

While specific, experimentally verified BDE values for this compound are not readily found in the literature, theoretical calculations for analogous structures provide valuable estimates.

Table 1: Representative Bond Dissociation Energies (BDE) for Bonds in Energetic Materials Note: These are typical values for related compounds and not specific to this compound.

| Bond Type | Compound Class | Typical BDE (kJ/mol) | Significance |

| Aromatic C–NO₂ | Nitroaromatics (e.g., TNT) | 240 - 270 | The primary trigger linkage in many nitroaromatic explosives. huji.ac.il |

| Furoxan Ring N–O | Furoxans | 150 - 200 | A weak bond in the furoxan ring, often competing with C-NO₂ scission. researchgate.net |

The lower the BDE, the less energy is required to break the bond, indicating lower thermal stability.

To understand the complete decomposition mechanism, it is essential to map the potential energy surface along the reaction coordinate. This involves identifying the lowest energy path a molecule takes as it transforms from reactant to products, including the transition states and any intermediates. arxiv.org For this compound, the primary question is which bond breaks first: a C-NO₂ bond or the furoxan ring's N-O bond.

Computational methods can map these competing pathways. By calculating the energy of the molecule at various points along the geometric path of a bond breaking, a reaction profile is generated. The peak of this profile corresponds to the transition state, and its energy relative to the reactant is the activation barrier. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the reactant to the desired product. arxiv.orgarxiv.org Studies on similar energetic molecules like TATB have utilized DFT to calculate the energy barriers for various potential initial steps, including C-NO₂, C-NH₂, and N-O bond scissions, to determine the most favorable decomposition channel. osti.gov For furoxan derivatives, the initial step is often found to be the dissociation of the N-O bond within the furoxan ring.

The kinetics of thermal decomposition are described by the Arrhenius equation, which involves the activation energy (Ea) and the pre-exponential factor (A). The activation energy is the minimum energy required to initiate the reaction, while the pre-exponential factor relates to the frequency of collisions in the correct orientation. These parameters are crucial for predicting the stability and decomposition rate of an energetic material at different temperatures.

These parameters are often determined experimentally using techniques like Differential Scanning Calorimetry (DSC), where the material is heated at different rates. nih.govunicam.it The data from these experiments can then be analyzed using isoconversional methods, such as the Kissinger or Ozawa methods, to calculate the activation energy without assuming a specific reaction model. icm.edu.plresearchgate.net

While specific kinetic data for this compound is not available, data for the closely related and structurally similar high-energy material 3,4-Dinitrofurazanylfuroxan (DNTF) provides a relevant example.

Table 2: Arrhenius Parameters for the Main Decomposition of 3,4-Dinitrofurazanylfuroxan (DNTF) Data obtained from non-isothermal DSC analysis.

| Parameter | Value | Method of Determination | Reference |

| Activation Energy (Ea) | 177.03 kJ·mol⁻¹ | DSC / Model Fitting | e3s-conferences.org |

| Pre-exponential Factor (log₁₀A, s⁻¹) | 13.68 | DSC / Model Fitting | e3s-conferences.org |

This data indicates a high activation barrier, characteristic of a thermally stable energetic material. The multi-step decomposition observed in DNTF, with different kinetic parameters for each stage, is also likely to be a feature of the simpler this compound. e3s-conferences.orgresearchgate.net

Crystal Structure Prediction (CSP) and Validation

The arrangement of molecules in a crystal lattice significantly impacts the properties of an energetic material, including its density, sensitivity, and detonation performance. Crystal Structure Prediction (CSP) is a computational methodology aimed at finding the most stable crystal packing arrangement of a molecule from its chemical diagram alone.

The CSP process for energetic materials typically involves a multi-step approach. First, a large number of plausible crystal structures are generated using specialized algorithms, such as genetic algorithms or random structure generators. researchgate.net These initial structures are then optimized and ranked based on their calculated lattice energy, often using empirical force fields that can rapidly assess the stability of thousands of candidates.

The most promising low-energy structures are then subjected to more accurate, but computationally expensive, re-optimization using solid-state Density Functional Theory (DFT) with periodic boundary conditions. researchgate.net This DFT step accounts for the subtle electronic effects and molecular distortions that occur within the crystal lattice, providing a more reliable energy ranking.

In cases where experimental data, such as from powder X-ray diffraction (PXRD), is ambiguous and could be interpreted as multiple different crystal structures, computational validation is crucial. For example, in a study of a complex energetic material containing a nitro-1,2,5-oxadiazole moiety, PXRD data could not definitively distinguish between two possible structures. Periodic DFT calculations were used to compute the total energy of both candidate structures, revealing one to be significantly more energetically favorable, thus identifying the correct crystal structure. Current time information in Edmonton, CA. This synergy between computational prediction, experimental data, and theoretical validation is a powerful approach in the characterization of new energetic materials.

Force Field Approaches and Charge-Shifted Models for Energy Minimization and Ranking

The computational assessment of energetic materials like this compound, also known as dinitrofurazan, is crucial for understanding their stability and predicting their performance. Force field methods, a cornerstone of molecular mechanics, offer a computationally efficient way to perform energy minimization and rank the stability of different molecular conformations and isomers. These methods are complemented by advanced charge models, such as charge-shifted models, which aim to provide a more accurate description of the electron distribution, particularly in electron-deficient systems like nitro-containing compounds.

Force Field Approaches for Energy Minimization

Force field methods approximate the potential energy of a molecular system as a sum of bonded and non-bonded interaction terms. These terms are parameterized to reproduce experimental or high-level quantum mechanical data. For a molecule like this compound, a typical force field would include terms for bond stretching, angle bending, torsional rotation, and van der Waals and electrostatic interactions.

Energy minimization is the process of finding the molecular geometry that corresponds to a minimum on the potential energy surface as defined by the force field. This is a critical step in computational analysis as it provides the most stable conformation of the molecule, which is essential for subsequent property calculations. The choice of force field is paramount for obtaining reliable results. While general-purpose force fields like AMBER and MMFF94 are widely used for organic molecules, their accuracy for highly energetic and heteroatomic systems can be limited. researchgate.netbath.ac.uk Therefore, specialized force fields or re-parameterization of existing ones are often necessary for energetic materials.

A review of various force fields for conformational analysis of organic molecules suggests that MM2, MM3, and MMFF94 often exhibit strong performance. bath.ac.uk However, for specific classes of compounds such as hydrogen-bond-donating catalysts, force fields like OPLS3e, MM3*, and MMFFs have been shown to be more effective in predicting the energetic ordering of conformers when compared to DFT relative energies. nih.gov The performance of different force fields can vary significantly depending on the molecular system, highlighting the importance of selecting an appropriate model for the specific compound of interest. researchgate.net

Charge-Shifted Models and Their Significance

The accurate representation of the electrostatic potential is a major challenge in molecular mechanics, especially for molecules with significant charge delocalization or electron-withdrawing groups, such as the nitro groups in this compound. Traditional fixed-charge models, where atoms are assigned partial charges that remain constant during a simulation, may not adequately capture the nuances of the electron distribution in such systems.

Charge-shifted models offer a more sophisticated approach by allowing for a more flexible and accurate description of the atomic charges. This is particularly relevant for nitro compounds where the nitrogen-oxygen bonds can exhibit significant covalent character with a degree of charge separation. A detailed understanding of the atomic charge distribution is crucial for accurately modeling intermolecular interactions, which in turn influences the predicted crystal packing and, consequently, the material's density and detonation performance.

Studies on substituted 1,3,4-oxadiazoles have shown that the atomic charge distribution within the heterocyclic ring is sensitive to the nature of the substituents. researchgate.net While this study focused on a different isomer, the principles are transferable to this compound, suggesting that the two nitro groups will significantly influence the electron density distribution across the oxadiazole ring.

Ranking of Isomer Stability

Computational methods are invaluable for assessing the relative stability of different isomers. Quantum mechanics calculations, such as Density Functional Theory (DFT), are often employed for this purpose. A study on the stability of oxadiazole isomers using DFT at the B3LYP/6-311+G** level of theory found that 1,3,4-oxadiazole (B1194373) is the most stable among the common isomers. scirp.org While this provides a theoretical baseline, the stability of substituted derivatives like this compound will also be influenced by the electronic and steric effects of the nitro groups.

Force field methods can also be used to rank the stability of isomers by comparing their minimized energies. However, the accuracy of such rankings is highly dependent on the quality of the force field parameters. For reliable predictions, it is often necessary to validate the force field against higher-level quantum mechanical calculations or experimental data.

In a practical application of computational ranking, a study on a derivative of 1,2,5-oxadiazole used DFT calculations to distinguish between two possible crystal structures that could not be resolved by experimental data alone. The energy difference between the two proposed structures was significant enough to confidently identify the correct one. cambridge.org This demonstrates the power of computational energy calculations in structural determination and stability ranking.

Interactive Data Table: Comparison of Computational Methods for Isomer Stability

| Isomer | Computational Method | Key Finding |

| 1,3,4-Oxadiazole | DFT (B3LYP/6-311+G) | More stable than 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole isomers. scirp.org |

| 1,2,5-Thiadiazole | DFT (B3LYP/6-311+G) | More stable than other thiadiazole isomers. scirp.org |

| Substituted 1,3,4-Oxadiazoles | DFT (B3LYP) | Atomic charge distribution is significantly affected by substituents. researchgate.net |

| 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole | PW-DFT-D | Energy calculations successfully identified the correct crystal structure. cambridge.org |

Chemical Reactivity and Transformation Mechanisms

Intrinsic Reactivity of the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring, while possessing a degree of aromaticity, is susceptible to cleavage under energetic conditions. thieme-connect.de This reactivity is a fundamental aspect of its chemistry and that of its derivatives.

The 1,2,5-oxadiazole ring system is known to undergo cleavage of the O1–N2 and C3–C4 bonds under both thermal and photochemical conditions. thieme-connect.debhu.ac.in This fragmentation pathway typically requires high temperatures, often exceeding 200°C for simple alkyl- and aryl-substituted furazans. thieme-connect.de However, the presence of ring strain, such as in fused systems like acenaphtho[1,2-c] thieme-connect.dearkat-usa.orgoxadiazole, can lower the temperature required for ring opening. thieme-connect.dearkat-usa.org

Flash vacuum pyrolysis (FVP) has been employed to study this process in detail, confirming that a range of 1,2,5-oxadiazoles cleanly cleave to yield nitrile and nitrile oxide fragments. arkat-usa.org For instance, the thermolysis of 3,4-diphenyl-1,2,5-oxadiazole (B13105956) at 245°C results in the formation of benzonitrile (B105546) and benzonitrile oxide. arkat-usa.org Similarly, photochemically induced rearrangements can also lead to the cleavage of the O-N bond. chim.it

The primary products of the O1–N2 and C3–C4 bond scission are a nitrile (R-C≡N) and a nitrile oxide (R-C≡N⁺-O⁻). thieme-connect.debhu.ac.inarkat-usa.org These intermediates are highly reactive and can be trapped to confirm their formation. Nitrile oxides are versatile 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles. arkat-usa.orgijpcbs.com For example, nitrile oxides generated from the thermolysis of furazans have been successfully trapped with alkenes like hex-1-ene to yield isoxazolines in high yields (81-100%). arkat-usa.org

In the absence of a suitable trapping agent, nitrile oxides can undergo further reactions, most commonly dimerization to form furoxans (1,2,5-oxadiazole-2-oxides). ijpcbs.comgoogle.com They can also rearrange to isocyanates (R-N=C=O), particularly at higher temperatures. arkat-usa.org The reactivity of nitrile oxides is influenced by substituents; for instance, aromatic nitrile oxides are generally more stable than aliphatic ones. ijpcbs.com

Reactivity of Nitro Groups on the 1,2,5-Oxadiazole Ring

The nitro groups attached to the 1,2,5-oxadiazole ring are pivotal to the molecule's energetic properties and also serve as reactive sites for various transformations.

While the primary focus is often on the reduction of nitro groups, oxidation reactions of other functional groups on the 1,2,5-oxadiazole ring can lead to the formation of nitro derivatives. For example, amino-substituted 1,2,5-oxadiazoles can be oxidized to their corresponding nitro compounds. thieme-connect.deacs.org A common method involves using hydrogen peroxide in concentrated sulfuric acid. researchgate.netmdpi.com Another approach utilizes a tungsten-based catalyst with aqueous hydrogen peroxide to oxidize an amino group to a nitro group on a 1,2,5-oxadiazole precursor. google.com The oxidation of amino groups in polynitrophenyl-1,2,5-oxadiazoles has been achieved using a mixture of 75% H₂O₂, ammonium (B1175870) persulfate, and 98% H₂SO₄. acs.org

The nitro-nitrite rearrangement (C-NO₂ → C-ONO) is a common initial step in the thermal decomposition of many nitroaromatic energetic materials. researchgate.netmdpi.com This isomerization involves the transformation of a nitro group into a nitrite (B80452) group, which can then lead to the elimination of NO. mdpi.com In the context of molecules containing the 3,4-dinitro-1,2,5-oxadiazole moiety, such as 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1), quantum-chemical modeling suggests that while this rearrangement is theoretically possible, the decomposition is primarily initiated by the cleavage of the furazan (B8792606) ring, followed by competing pathways of C-NO₂ homolysis and the slower nitro-nitrite isomerization. mdpi.com For some related compounds, the rate constant for the nitro-nitrite rearrangement is considered too small to be experimentally observed. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions

The electron-deficient nature of the this compound ring system makes it susceptible to nucleophilic attack, while electrophilic substitution is generally difficult.

Nucleophilic Substitution: The nitro groups on the 1,2,5-oxadiazole ring are excellent leaving groups, facilitating nucleophilic substitution reactions. thieme-connect.de This provides a valuable synthetic route to a variety of derivatives. In compounds like 3,4-bis(4′-nitrofurazan-3′-yl)furoxan (BNFF), both nitro groups can be readily displaced by various N- and O-nucleophiles. bibliotekanauki.pl For example, reactions with secondary amines such as morpholine (B109124) and piperidine, or with sodium azide (B81097), lead to the substitution of the nitro groups. bibliotekanauki.pl The strong electron-withdrawing effect of the three linked 1,2,5-oxadiazole rings in BNFF makes this substitution particularly facile, in contrast to 3,4-dinitrofurazan where only one nitro group is typically replaced under similar conditions. bibliotekanauki.pl Similarly, in 4,6-dinitro-2,1,3-benzoxadiazole, the nitro groups can be substituted by nucleophiles like chloride or azide. thieme-connect.de

Electrophilic Substitution: The 1,2,5-oxadiazole ring itself shows low reactivity towards electrophiles. thieme-connect.debhu.ac.in Electrophilic attack on benzo-fused 1,2,5-oxadiazoles occurs on the benzene (B151609) ring, leaving the oxadiazole ring intact. bhu.ac.in Quaternization of the ring nitrogen atoms is also challenging and typically requires forcing conditions and the presence of electron-releasing substituents on the ring. thieme-connect.debhu.ac.in

Ring-Opening, Ring-Closure, and Rearrangement Reactions

The 1,2,5-oxadiazole ring can be involved in various cyclization reactions, often leading to the formation of fused heterocyclic systems. These reactions are crucial in the synthesis of novel energetic materials and other functional compounds.

One notable example is the formation of fused ring energetic compounds from substituted pyridines. For instance, 4-amino-2,6-dichloro-3,5-dinitropyridine can be converted to a fused thieme-connect.deresearchgate.netnih.govoxadiazolo[3,4-b]pyridine 1-oxide system through a series of reactions including amination, reaction with sodium azide, and subsequent oxidation. acs.org

The synthesis of 3,4-dinitrofuroxan itself involves a cyclization step from dinitroglyoxime. researchgate.netnih.gov Theoretical studies have investigated the reaction pathway for the formation of the furoxan ring from glyoxime, indicating that the process involves dehydrogenation and intramolecular cyclization. nih.gov

Furthermore, the reaction of 3,4-bis(4′-nitrofurazan-3′-yl)furoxan (BNFF) with certain nucleophiles can lead to intramolecular cyclization, forming a new heterocyclic system. Depending on the nucleophile, BNFF can be transformed into 7-substituted 7Н-tris thieme-connect.deresearchgate.netnih.govoxadiazolo[3,4-b:3′,4′-d:3″,4″-f]azepine-1-oxides. bibliotekanauki.pl

The Boulton–Katritzky rearrangement is a well-known thermal or photochemical reaction of 1,2,4-oxadiazoles that leads to the formation of other heterocyclic systems. chim.it This rearrangement involves an internal nucleophilic substitution where a nucleophilic atom in a three-atom side chain attacks the N(2) atom of the 1,2,4-oxadiazole (B8745197) ring. chim.it

While the classic Boulton-Katritzky rearrangement involves 1,2,4-oxadiazoles, analogous rearrangements can occur in other oxadiazole systems. For 1,2,5-oxadiazoles, rearrangements are also possible, particularly for 3-heteroallyl-substituted derivatives, which can convert into a new five-membered heterocycle. thieme-connect.de The rearrangement of 1,2,5-oxadiazole derivatives bearing quinoline (B57606) and pyridine (B92270) heterocycles in a side chain has been investigated, leading to the formation of triazolo[1,5-a]quinoline and triazolo[1,5-a]pyridine oximes. clockss.org

The stability of the starting and resulting heterocyclic rings plays a crucial role in these rearrangements. The relatively low aromaticity and the weak O-N bond in some oxadiazoles (B1248032) facilitate such transformations. chim.it

Reactivity of Fused Oxadiazole Systems

Nitrofuroxans, which are N-oxides of nitro-substituted 1,2,5-oxadiazoles, are a class of highly reactive compounds. The presence of the N-oxide functionality and the nitro group(s) significantly influences their chemical behavior. 3,4-Dinitrofuroxan is a key example of this class. researchgate.net

The chemistry of nitrofuroxans is dominated by nucleophilic substitution reactions where one of the nitro groups is displaced. As mentioned earlier, 3,4-dinitrofuroxan reacts with a variety of amines to yield 3-nitro-4-(amino)furoxans. researchgate.net The reaction is generally clean, with monosubstitution being the predominant outcome. researchgate.net

The reactivity of the nitro groups in nitrofuroxans is also evident in more complex structures. In 3,4-bis(4′-nitrofurazan-3′-yl)furoxan (BNFF), both nitro groups are susceptible to nucleophilic attack, leading to either substitution or intramolecular cyclization products. bibliotekanauki.pl This highlights the strong electron-withdrawing effect of the linked 1,2,5-oxadiazole rings. bibliotekanauki.pl

Furoxans are also known to be thiophilic electrophiles, and their biological activity is often attributed to their reaction with thiols, which can lead to the release of nitric oxide (NO). nih.gov The reactivity towards thiols can be modulated by the substituents on the furoxan ring. nih.gov

The table below provides a summary of key reactions of nitrofuroxans.

| Reactant | Product Type | Key Features | Reference |

| Amines | 3-Nitro-4-(amino)furoxans | Monosubstitution of a nitro group | researchgate.net |

| Ethylenediamine (B42938) | 7-(2-aminoethyl-7H-tris thieme-connect.deresearchgate.netnih.govoxadiazolo[3,4-b:3,4′-d:3″,4″-f]azepine 1-oxide or a bridged dimer | Intramolecular cyclization or dimerization depending on reaction conditions | bibliotekanauki.pl |

| Thiols | Thiol-adducts leading to NO release | Bioactivation, potential for biological activity | nih.gov |

Table 2: Summary of Key Reactions of Nitrofuroxans

Mannich Reactions and Derivatization of Amino-Oxadiazoles

The amino group on the 1,2,5-oxadiazole ring provides a reactive site for various chemical transformations, enabling the synthesis of a diverse range of derivatives. Among these, the Mannich reaction and other derivatization methods are pivotal for introducing new functional groups and modifying the properties of the parent compound.

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. rasayanjournal.co.innih.gov In the context of amino-oxadiazoles, the amino group itself can act as the amine component. The general mechanism commences with the formation of an electrophilic iminium ion from the reaction of the amine and formaldehyde. rasayanjournal.co.in This is followed by the reaction of the iminium ion with a nucleophile.